molecular formula C20H22N4O4 B11388976 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(2-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(2-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11388976
M. Wt: 382.4 g/mol
InChI Key: BEXDPWWWVDAOHM-UHFFFAOYSA-N
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Description

2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry approach, involving the reaction of an azide with an alkyne under copper-catalyzed conditions.

    Introduction of the Ethoxyphenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological targets, and the presence of ethoxyphenyl and methoxyphenyl groups can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other compounds in this class include 1,2,3-triazole-4-carboxamides with different substituents.

    Benzimidazole Derivatives: These compounds also exhibit diverse biological activities and are structurally similar due to the presence of nitrogen-containing rings.

Uniqueness

2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxyphenyl and methoxyphenyl groups, along with the triazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-3-28-16-10-8-15(9-11-16)24-22-17(13-25)19(23-24)20(26)21-12-14-6-4-5-7-18(14)27-2/h4-11,25H,3,12-13H2,1-2H3,(H,21,26)

InChI Key

BEXDPWWWVDAOHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3OC)CO

Origin of Product

United States

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